trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 6142-64-9
VCID: VC21323821
InChI: InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1
SMILES: CCOC(=O)C1CC1C2=CC=C(C=C2)OC
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

CAS No.: 6142-64-9

Cat. No.: VC21323821

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate - 6142-64-9

Specification

CAS No. 6142-64-9
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1
Standard InChI Key LNIFCHLLDTWCIH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC1C2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1CC1C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. It belongs to the class of cyclopropane carboxylates, characterized by a three-membered carbocyclic ring with high ring strain. The compound features three key structural elements that define its chemical behavior:

  • A strained cyclopropane ring that contributes to its unique reactivity

  • An ethyl ester functionality (-COOC₂H₅) that provides a reactive site for various transformations

  • A para-methoxyphenyl group that influences electron distribution across the molecule

The compound has been assigned CAS number 98017-60-8, and is also known under various synonyms including ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate and (1R,2R)-2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid ethyl ester .

Structural Representation

The trans configuration specifically refers to the relative positions of the ester group and the p-methoxyphenyl substituent on the cyclopropane ring, with these groups positioned on opposite sides of the ring plane. This stereochemical arrangement significantly influences the compound's physical properties and reactivity profiles compared to its cis isomer.

Physical and Chemical Properties

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate possesses a distinct set of physicochemical properties that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

PropertyValueReference
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
Exact Mass220.11000
LogP2.36180
Polar Surface Area (PSA)35.53000
SMILESCCOC(=O)C1CC1C2=CC=C(C=C2)OC
InChIInChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3
InChIKeyLNIFCHLLDTWCIH-UHFFFAOYSA-N

The moderate LogP value of 2.36180 suggests that the compound has a balanced lipophilicity profile, making it potentially useful in pharmaceutical applications where membrane permeability is important . The relatively low polar surface area (PSA) of 35.53 Ų further supports this characteristic .

Spectroscopic Properties

Mass spectrometry analysis of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate reveals predicted collision cross-section values for various adducts, which are useful for analytical identification and characterization purposes.

Table 2: Predicted Collision Cross Section Values for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺221.11722149.8
[M+Na]⁺243.09916163.7
[M+NH₄]⁺238.14376158.4
[M+K]⁺259.07310158.9
[M-H]⁻219.10266159.5
[M+Na-2H]⁻241.08461158.9
[M]⁺220.10939155.6
[M]⁻220.11049155.6

These spectroscopic parameters are essential for identification and purity assessment during synthesis and formulation processes .

Synthesis Methods

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate can be synthesized through several approaches, with cyclopropanation reactions being the most common method reported in the literature.

Cyclopropanation via Diazo Compounds

The most widely utilized synthesis pathway involves the reaction of p-vinylanisole (4-methoxystyrene) with ethyl diazoacetate in the presence of a suitable metal catalyst . This reaction proceeds through a metal-catalyzed [2+1] cycloaddition mechanism, yielding both cis and trans isomers, which can then be separated through appropriate purification techniques.

The general reaction can be represented as:

p-vinylanisole + ethyl diazoacetate → ethyl cis- and trans-2-(4-methoxyphenyl)cyclopropanecarboxylate

One specific protocol mentioned in the literature employs Cu(tfacac)₂ (copper(II) trifluoroacetylacetonate) as a catalyst in combination with an iodosoarene reagent . The reaction conditions typically involve chloroform as a solvent at room temperature .

Stereoselective Synthesis

Achieving high stereoselectivity for the trans isomer often requires carefully controlled reaction conditions and the selection of appropriate catalysts. Various transition metal complexes, particularly those based on copper, ruthenium, and rhodium, have been employed to enhance the trans:cis ratio in the product mixture.

The electron-donating nature of the para-methoxy group on the phenyl ring influences the stereochemical outcome of these cyclopropanation reactions, typically favoring the formation of the trans isomer under certain reaction conditions .

Stereochemistry and Isomerism

Geometric Isomerism

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate represents one geometric isomer within a pair of possible configurations. The alternative cis isomer has the ester and p-methoxyphenyl groups on the same side of the cyclopropane ring plane, resulting in different physical, chemical, and biological properties.

The trans configuration generally exhibits greater thermodynamic stability due to reduced steric interactions between the bulky substituents, which explains why many synthetic procedures tend to favor the formation of the trans isomer under equilibrating conditions .

Optical Isomerism

Beyond geometric isomerism, trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate can exist as optical isomers due to the presence of two stereogenic centers on the cyclopropane ring. Specifically, the compound can exist in the following stereochemical forms:

  • (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylate

  • (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate

These enantiomers have identical physical and chemical properties except in their interactions with other chiral entities and their optical rotation . The compound with CAS number 207279-34-3 specifically refers to the (1R,2R) enantiomer of this compound .

Stereoselective synthesis methods can be employed to preferentially produce one enantiomer over the other, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction.

Reactivity and Applications

Structural Analogs and Comparative Activity

Structural analogs of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate have demonstrated interesting biological properties. For instance, related cyclopropylamine derivatives have shown activity as monoamine oxidase (MAO) inhibitors, with the trans isomers typically exhibiting greater potency than their cis counterparts .

Research on fluorinated phenylcyclopropylamines has demonstrated that electron-withdrawing substituents on the phenyl ring increase potency against MAO A, while electron-donating groups like methoxy have minimal influence on this activity . Although this data pertains to amine derivatives rather than esters, it suggests potential directions for investigating the biological activity of our target compound and its analogs.

Synthetic Utility

As a functionalized cyclopropane derivative, trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis. The ester functionality provides a convenient handle for further transformations, including:

  • Hydrolysis to the corresponding carboxylic acid

  • Reduction to primary alcohols

  • Amidation to form various amide derivatives

  • Transesterification to other ester derivatives

These transformations, combined with potential ring-opening reactions of the cyclopropane moiety, make this compound a versatile synthetic intermediate for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

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